molecular formula C13H12O B13745737 Phenyl o-tolyl ether CAS No. 3991-61-5

Phenyl o-tolyl ether

Cat. No.: B13745737
CAS No.: 3991-61-5
M. Wt: 184.23 g/mol
InChI Key: WCOYPFBMFKXWBM-UHFFFAOYSA-N
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Description

Phenyl o-tolyl ether is an organic compound that belongs to the class of ethers. It consists of a phenyl group (C₆H₅) and an o-tolyl group (C₆H₄CH₃) connected by an oxygen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl o-tolyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of phenol with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion attacks the o-tolyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl o-tolyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl o-tolyl ketone.

    Reduction: Reduction reactions can convert this compound to phenyl o-tolyl alcohol.

    Substitution: The ether can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phenyl o-tolyl ketone

    Reduction: Phenyl o-tolyl alcohol

    Substitution: Various substituted phenyl o-tolyl ethers depending on the nucleophile used

Scientific Research Applications

Phenyl o-tolyl ether has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: this compound is used in the production of perfumes, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl o-tolyl ether involves its interaction with various molecular targets. The oxygen atom in the ether linkage can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in electron transfer reactions, affecting the redox state of other molecules.

Comparison with Similar Compounds

Phenyl o-tolyl ether can be compared with other similar compounds such as:

    Phenyl methyl ether (anisole): Anisole has a similar structure but with a methyl group instead of an o-tolyl group.

    Phenyl ethyl ether: This compound has an ethyl group instead of an o-tolyl group.

    Phenyl propyl ether: Similar structure with a propyl group.

Uniqueness

This compound is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to other ethers. The steric and electronic effects of the o-tolyl group influence the compound’s behavior in various chemical reactions.

Properties

IUPAC Name

1-methyl-2-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOYPFBMFKXWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192965
Record name o-Phenoxytoluene
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Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3991-61-5, 31324-44-4
Record name 1-Methyl-2-phenoxybenzene
Source CAS Common Chemistry
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Record name Phenyl o-tolyl ether
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